1-(tert-Butyl)-8-methylnaphthalene
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Overview
Description
1-(tert-Butyl)-8-methylnaphthalene is an organic compound belonging to the naphthalene family It features a naphthalene ring substituted with a tert-butyl group at the first position and a methyl group at the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-8-methylnaphthalene typically involves Friedel-Crafts alkylation reactions. One common method is the alkylation of 8-methylnaphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)-8-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the naphthalene ring, facilitated by reagents like nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Nitro and sulfonic acid derivatives of naphthalene.
Scientific Research Applications
1-(tert-Butyl)-8-methylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-8-methylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and methyl groups influence the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity and interference with cellular signaling processes.
Comparison with Similar Compounds
1-(tert-Butyl)naphthalene: Lacks the methyl group at the eighth position.
8-Methylnaphthalene: Lacks the tert-butyl group at the first position.
1-Methylnaphthalene: Substituted with a methyl group at the first position instead of tert-butyl.
Uniqueness: 1-(tert-Butyl)-8-methylnaphthalene is unique due to the presence of both tert-butyl and methyl groups, which confer distinct steric and electronic properties. These substitutions can significantly affect the compound’s reactivity and interactions compared to its analogs.
Properties
CAS No. |
84030-00-2 |
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Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1-tert-butyl-8-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-11-7-5-8-12-9-6-10-13(14(11)12)15(2,3)4/h5-10H,1-4H3 |
InChI Key |
QRSHXEMAGJAHQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2C(C)(C)C |
Origin of Product |
United States |
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